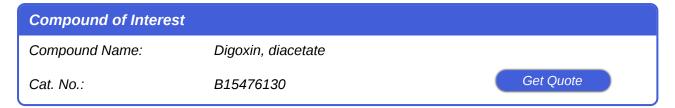


Side-by-side comparison of Digoxin and Digoxin diacetate in heart failure models

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A Comparative Analysis of Digoxin and Digoxin Diacetate in Heart Failure Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of Digoxin and its derivative, Digoxin diacetate, in the context of heart failure. While Digoxin is a well-established cardiac glycoside for the treatment of heart failure, comprehensive experimental data directly comparing its efficacy and pharmacokinetics to Digoxin diacetate in preclinical heart failure models is notably limited in publicly available literature. This guide, therefore, summarizes the known properties of both compounds, outlines standard experimental protocols for the evaluation of cardiac glycosides, and presents relevant cellular signaling pathways.

Data Presentation: A Side-by-Side Look

The following tables provide a comparative summary of the available information for Digoxin and Digoxin diacetate. The absence of data for Digoxin diacetate in several key areas highlights the need for further research to fully characterize its potential as a therapeutic agent for heart failure.

Table 1: General and Physicochemical Properties



Property	Digoxin	Digoxin Diacetate
Chemical Formula	C41H64O14	C45H68O15
Molar Mass	780.9 g/mol [1]	865.0 g/mol
Structure	A cardiac glycoside with a steroid nucleus, a lactone ring, and a sugar moiety.	A diacetylated derivative of Digoxin.
Source	Derived from the foxglove plant (Digitalis lanata)[1].	Semi-synthetic derivative of Digoxin.

Table 2: Pharmacokinetic Properties

Parameter	Digoxin	Digoxin Diacetate
Bioavailability (Oral)	70-80%[2][3][4]	Data not available
Protein Binding	20-30%[2][3]	Data not available
Volume of Distribution	Large (approx. 7 L/kg)[5]	Data not available
Metabolism	Minimally metabolized in the liver[3].	Data not available
Elimination Half-life	26-45 hours in healthy individuals[2].	Data not available
Primary Route of Excretion	Renal (largely unchanged)[2]	Data not available

Table 3: Pharmacodynamic Properties



Parameter	Digoxin	Digoxin Diacetate
Mechanism of Action	Inhibition of the Na+/K+- ATPase pump in cardiomyocytes[6][7].	Presumed to be similar to Digoxin (inhibition of Na+/K+- ATPase).
Primary Effect	Positive inotropic (increased myocardial contractility) and negative chronotropic (decreased heart rate) effects[3][8].	Data not available
Therapeutic Use	Treatment of heart failure and certain cardiac arrhythmias[9].	Not established

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of cardiac glycosides like Digoxin and Digoxin diacetate in heart failure models.

In Vivo Heart Failure Model: Coronary Artery Ligation in Rodents

This surgical model is widely used to induce myocardial infarction and subsequent heart failure in rats and mice, providing a platform to assess the efficacy of therapeutic agents[10][11][12].

- Animal Preparation: Adult male/female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
 are anesthetized, and their body temperature is maintained.
- Surgical Procedure:
 - A thoracotomy is performed to expose the heart.
 - The left anterior descending (LAD) coronary artery is identified and permanently ligated with a suture.
- Post-operative Care: Animals receive analgesics and are closely monitored for recovery.



- Drug Administration: Digoxin, Digoxin diacetate, or a vehicle control is administered to the animals at predetermined doses and schedules, starting at a specified time post-ligation.
- Efficacy Assessment:
 - Echocardiography: Left ventricular ejection fraction (LVEF), fractional shortening, and chamber dimensions are measured at baseline and at various time points post-treatment to assess cardiac function.
 - Hemodynamic Monitoring: Invasive pressure-volume loop analysis can be performed to obtain detailed hemodynamic parameters.
 - Histopathology: Hearts are harvested at the end of the study for histological analysis to determine infarct size and the extent of cardiac remodeling.

In Vitro Cellular Assay: Na+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory activity of compounds on the Na+/K+-ATPase enzyme, the primary target of cardiac glycosides.

- Enzyme Preparation: Na+/K+-ATPase can be sourced from commercially available purified enzymes or isolated from tissues (e.g., porcine cerebral cortex or rat brain)[13].
- Assay Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) liberated from the hydrolysis of ATP[14][15].
- Procedure:
 - The enzyme preparation is incubated with a reaction buffer containing NaCl, KCl, and MgCl2 in the presence and absence of ouabain (a specific Na+/K+-ATPase inhibitor) to determine total and ouabain-insensitive ATPase activity[16][17].
 - Various concentrations of Digoxin or Digoxin diacetate are added to the reaction mixture.
 - The reaction is initiated by the addition of ATP and incubated at 37°C.
 - The reaction is stopped, and the amount of liberated Pi is quantified using a colorimetric method.



• Data Analysis: The Na+/K+-ATPase specific activity is calculated as the difference between the total and ouabain-insensitive ATPase activity. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is then determined.

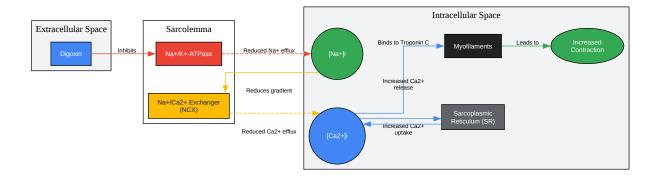
In Vitro Cellular Assay: Calcium Imaging in Cardiomyocytes

This assay visualizes and quantifies changes in intracellular calcium concentration in response to drug treatment, a key downstream effect of Na+/K+-ATPase inhibition.

- Cell Culture: Primary cardiomyocytes are isolated from neonatal rodents, or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used[18].
- Calcium Indicator Loading: The cardiomyocytes are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM)[19].
- Image Acquisition: The cells are imaged using a laser scanning confocal microscope to record changes in fluorescence intensity over time, which correspond to changes in intracellular calcium levels[19][20][21][22].
- Drug Application: A baseline recording of calcium transients is obtained, after which Digoxin
 or Digoxin diacetate is added to the cells, and the recording is continued.
- Data Analysis: The amplitude, frequency, and duration of calcium transients are analyzed before and after drug application to determine the effect of the compound on cardiomyocyte calcium handling.

Mandatory Visualizations Signaling Pathway of Digoxin in Cardiomyocytes



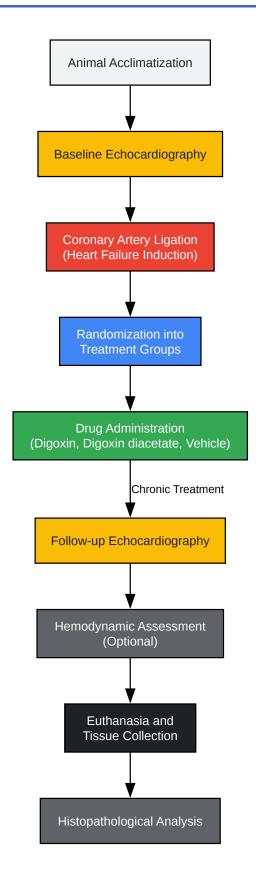


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Caption: Signaling pathway of Digoxin leading to increased myocardial contraction.

Experimental Workflow for In Vivo Heart Failure Model





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Caption: A representative experimental workflow for evaluating therapeutics in a rodent heart failure model.

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